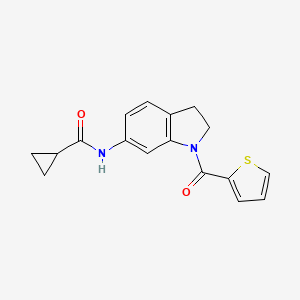

N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide

Description

N-(1-(Thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a bicyclic indoline scaffold fused with a thiophene-2-carbonyl group at the 1-position and a cyclopropanecarboxamide substituent at the 6-position. The compound’s structural uniqueness arises from the combination of aromatic heterocycles (thiophene and indoline) and a strained cyclopropane ring, which may confer distinct electronic and steric properties.

Safety and Handling: Safety guidelines emphasize thermal sensitivity, requiring storage away from heat sources and ignition points (P210). It is classified as non-hazardous under standard conditions but requires precautions to prevent child access (P102) and mandates pre-use label verification (P103) .

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-16(12-3-4-12)18-13-6-5-11-7-8-19(14(11)10-13)17(21)15-2-1-9-22-15/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNHCDFOHWYJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiophene moiety and finally the cyclopropanecarboxamide group. Key steps may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Thiophene Group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the indole core.

Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through cyclopropanation reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is compared to structurally analogous cyclopropanecarboxamide derivatives, particularly those with therapeutic relevance.

Table 1: Structural and Functional Comparison

Key Comparative Insights :

However, unlike the difluorobenzo[d][1,3]dioxol moiety in the cystic fibrosis drug, it lacks fluorine atoms, which are critical for membrane permeability and target binding in CFTR modulators . The absence of hydroxyl or fluorinated groups in the target compound likely reduces its aqueous solubility compared to the dihydroxypropyl-containing analog, limiting its bioavailability for oral therapies .

Thermal and Chemical Stability :

- The cystic fibrosis drug derivatives exhibit stability in both crystalline and amorphous forms, enabling scalable pharmaceutical production . In contrast, the target compound’s thermal sensitivity (P210) necessitates stringent storage conditions, suggesting inferior solid-state stability .

Therapeutic Potential: While the cystic fibrosis analogs are advanced candidates with explicit mechanisms (CFTR modulation), the target compound’s application remains undefined.

Biological Activity

N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by a unique structure that combines an indole moiety with a thiophene carbonyl and a cyclopropane carboxamide. This structural configuration is believed to contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Interaction with Receptors : The compound may interact with specific receptors, modulating signaling pathways that regulate cellular functions.

Anticancer Properties

Numerous studies have documented the anticancer activity of related indole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 3.5 | |

| A549 (Lung Cancer) | 4.2 |

These findings suggest that the compound may possess significant potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, there are indications of antimicrobial activity. A study on structurally similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound might exhibit similar properties.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro. The results indicated a dose-dependent inhibition of cell growth in MCF-7 and HeLa cells, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for further development in cancer therapeutics.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of the compound. The results showed that this compound inhibited specific kinases involved in cancer progression. This inhibition was associated with reduced phosphorylation of key signaling proteins, leading to decreased cellular proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.